Phosphinic acid, 4-isoquinolinyl-, butyl ester

Description

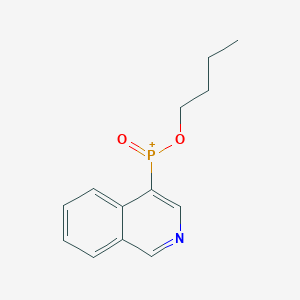

Phosphinic acid, 4-isoquinolinyl-, butyl ester (IUPAC name) is a phosphinic acid derivative featuring a 4-isoquinolinyl substituent bonded to the phosphorus atom and a butyl ester group. This compound belongs to the class of organophosphorus compounds, which are notable for their structural diversity and applications in medicinal chemistry, catalysis, and materials science . The butyl ester group enhances lipophilicity, which may improve membrane permeability in pharmacological contexts .

Properties

CAS No. |

821009-70-5 |

|---|---|

Molecular Formula |

C13H15NO2P+ |

Molecular Weight |

248.24 g/mol |

IUPAC Name |

butoxy-isoquinolin-4-yl-oxophosphanium |

InChI |

InChI=1S/C13H15NO2P/c1-2-3-8-16-17(15)13-10-14-9-11-6-4-5-7-12(11)13/h4-7,9-10H,2-3,8H2,1H3/q+1 |

InChI Key |

HXAJTMFEWKQSSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[P+](=O)C1=CN=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, 4-isoquinolinyl-, butyl ester can be achieved through the esterification of phosphinic acids with alcohols. One common method involves the use of microwave-assisted direct esterification, which allows for efficient reactions under solvent-free conditions. For instance, the reaction of phosphinic acids with butanol in the presence of a suitable catalyst, such as butylmethylimidazolium hexafluorophosphate, can yield the desired ester .

Industrial Production Methods

Industrial production of phosphinic acid esters often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of ionic liquids as catalysts can further improve the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, 4-isoquinolinyl-, butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the ester to its corresponding phosphine oxide.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine oxides.

Substitution: Various phosphinic acid derivatives.

Scientific Research Applications

Phosphinic acid, 4-isoquinolinyl-, butyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the production of polymers and as a ligand in coordination chemistry

Mechanism of Action

The mechanism of action of phosphinic acid, 4-isoquinolinyl-, butyl ester involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Phosphinic Acid, Methyl-, Butyl Ester (CAS 6172-80-1)

- Structure: Methyl group replaces the 4-isoquinolinyl substituent.

- Properties : Simpler alkyl substituent reduces steric hindrance and electronic complexity. The methyl group may lower thermal stability compared to aromatic substituents.

- Applications : Primarily used as a synthetic intermediate due to its straightforward reactivity .

Phosphinic Acid, (2-Pyridinylmethyl)-, Butyl Ester

Difluoromethyl-(1-Methyl-Octyl)-Phosphinic Acid Butyl Ester

- Structure : Features a difluoromethyl and a branched alkyl chain.

- Properties : Fluorine atoms increase electronegativity and metabolic stability. The bulky octyl group may hinder solubility but improve lipid bilayer penetration.

- Applications : Investigated in radical-mediated synthetic pathways due to fluorine’s reactivity-modifying effects .

Phosphinic Acid, Bis(1-Aziridinyl)-, Butyl Ester

Microwave (MW)-Assisted Esterification

- Phosphinic Acid, 4-Isoquinolinyl-, Butyl Ester: Likely synthesized via MW-assisted esterification of 4-isoquinolinylphosphinic acid with butanol, analogous to methods yielding 80% purity for similar esters .

- Comparison : Butyl esters of simpler acids (e.g., methylphosphinic acid) achieve similar yields (80–85%) under MW conditions, while aziridinyl derivatives require additional steps to stabilize reactive groups .

Tandem Radical Processes

Physicochemical Properties

Enzyme Inhibition

Material Science

Key Research Findings

Synthetic Efficiency : MW-assisted methods significantly improve esterification yields (80% for butyl esters) compared to traditional reflux .

Stability Trade-offs : Aromatic substituents enhance hydrolytic stability but may reduce solubility in aqueous systems .

Biological Selectivity : Heterocyclic groups (e.g., pyridinylmethyl) improve target affinity over alkyl derivatives .

Biological Activity

Phosphinic acid, 4-isoquinolinyl-, butyl ester is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, supported by various studies and data.

Phosphinic acid derivatives, including 4-isoquinolinyl butyl esters, are known for their ability to interact with biological targets, influencing various biochemical pathways. The structure typically includes a phosphinic acid moiety that can participate in enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activity of phosphinic acid derivatives can be categorized into several key areas:

- Antimicrobial Activity : Phosphinic acids have demonstrated significant antimicrobial properties against various pathogens.

- Anticancer Potential : Some studies suggest that these compounds may exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Phosphinic acids can act as inhibitors for specific enzymes, which is crucial in drug development.

Antimicrobial Activity

Research indicates that phosphinic acid derivatives possess broad-spectrum antimicrobial activity. For instance, studies have shown that certain phosphinic acids can inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the efficacy of phosphinic acid derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Phosphinic Acid Derivative A | 16 | 32 |

| Phosphinic Acid Derivative B | 8 | 16 |

These results underscore the potential of phosphinic acid derivatives as antimicrobial agents.

Anticancer Activity

The anticancer properties of phosphinic acid, particularly the butyl ester variant, have been investigated in various cancer cell lines.

The mechanism through which these compounds exert their anticancer effects often involves:

- Induction of apoptosis

- Inhibition of cell proliferation

- Disruption of metabolic pathways in cancer cells

Research Findings

In vitro studies on human prostate cancer cells (PC3) demonstrated that phosphinic acid derivatives could reduce cell viability significantly. The following table summarizes the findings:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

These results indicate a dose-dependent response where higher concentrations lead to greater reductions in cell viability.

Enzyme Inhibition

Phosphinic acids are known to inhibit specific enzymes involved in metabolic processes. For example, they can inhibit gastric triacylglycerol lipase, an enzyme crucial for lipid metabolism.

Inhibition Data

The following table presents data on enzyme inhibition by phosphinic acid derivatives:

| Compound | % Inhibition at 100 µM |

|---|---|

| Phosphinic Acid Derivative A | 85 |

| Phosphinic Acid Derivative B | 70 |

This data illustrates the potential of these compounds as enzyme inhibitors, which could be leveraged for therapeutic purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.